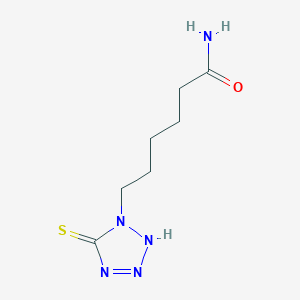
6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide is a chemical compound characterized by the presence of a tetrazole ring and a hexanamide chain The tetrazole ring is a five-membered ring containing four nitrogen atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide typically involves the formation of the tetrazole ring followed by the attachment of the hexanamide chain. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide under acidic conditions. The resulting tetrazole can then be further functionalized to introduce the hexanamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form dihydrotetrazoles.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotetrazoles.
Substitution: Various substituted amides or alcohol derivatives.
Applications De Recherche Scientifique
6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(5-Thioxo-2,5-dihydro-1H-tetrazol-1-yl)phenyl]hexadecanamide
- 6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanoic acid
- N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide
Uniqueness
6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexanamide is unique due to its specific combination of a tetrazole ring and a hexanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61197-40-8 |
|---|---|
Formule moléculaire |
C7H13N5OS |
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
6-(5-sulfanylidene-2H-tetrazol-1-yl)hexanamide |
InChI |
InChI=1S/C7H13N5OS/c8-6(13)4-2-1-3-5-12-7(14)9-10-11-12/h1-5H2,(H2,8,13)(H,9,11,14) |
Clé InChI |
CDAOOUIBHCVUSV-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)N)CCN1C(=S)N=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
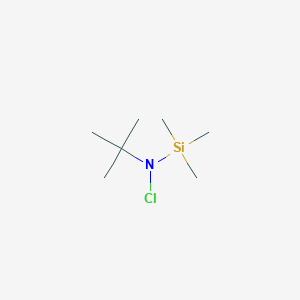
![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
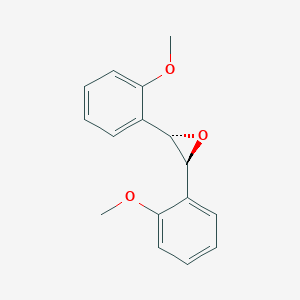
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
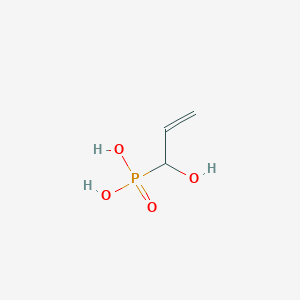
![3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14587020.png)

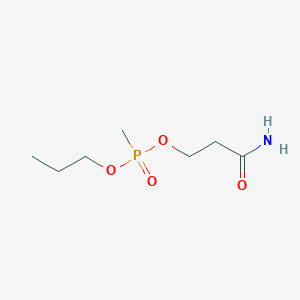
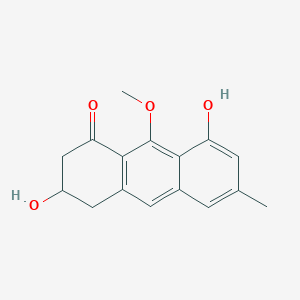
![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)



